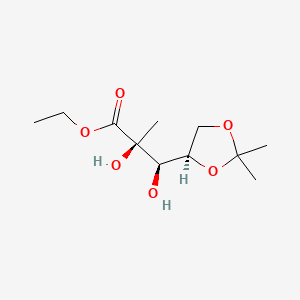
5-O-Desethyl Amlodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-Desethyl Amlodipine: is a derivative of Amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Desethyl Amlodipine typically involves the selective removal of the ethyl group from Amlodipine. This process can be achieved through various chemical reactions, including hydrolysis and subsequent esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 5-O-Desethyl Amlodipine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.
Substitution: Halogens, alkylating agents, and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-O-Desethyl Amlodipine is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in analytical chemistry for method development and validation.
Biology: It is used in studies investigating the biological activity of calcium channel blockers and their derivatives.
Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: It is employed in quality control processes for the production of Amlodipine and related compounds
Mechanism of Action
The mechanism of action of 5-O-Desethyl Amlodipine is similar to that of Amlodipine. It functions as a calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This inhibition leads to vasodilation, reduced peripheral vascular resistance, and decreased blood pressure. The compound targets voltage-sensitive calcium channels, particularly in the peripheral arteries .
Comparison with Similar Compounds
Amlodipine: The parent compound, widely used for treating hypertension and angina.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness of 5-O-Desethyl Amlodipine: this compound is unique due to its specific structural modification, which may influence its pharmacokinetic and pharmacodynamic properties. This modification allows for targeted studies on the metabolism and activity of Amlodipine derivatives, providing valuable insights into their therapeutic potential and safety profiles .
Properties
CAS No. |
1809326-44-0 |
|---|---|
Molecular Formula |
C18H21ClN2O5 |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C18H21ClN2O5/c1-10-14(18(24)25-2)15(11-5-3-4-6-12(11)19)16(17(22)23)13(21-10)9-26-8-7-20/h3-6,15,21H,7-9,20H2,1-2H3,(H,22,23) |
InChI Key |
GWJZIVGGMSFHGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)COCCN)C(=O)O)C2=CC=CC=C2Cl)C(=O)OC |
Synonyms |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



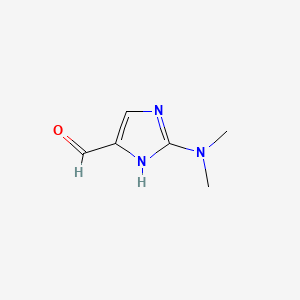

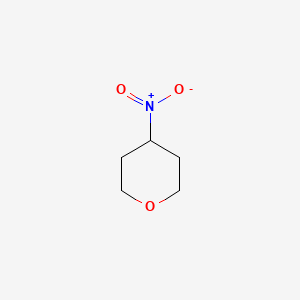
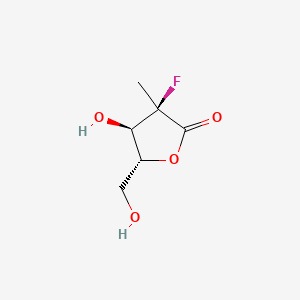

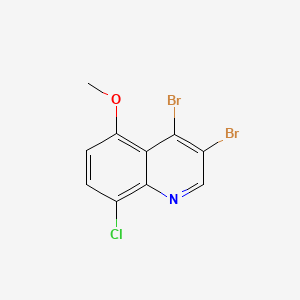

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)
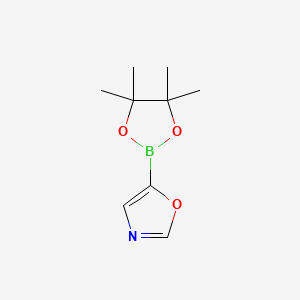
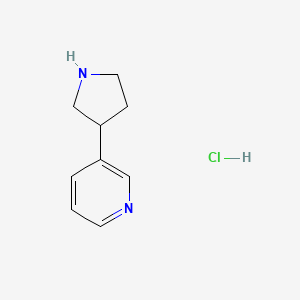
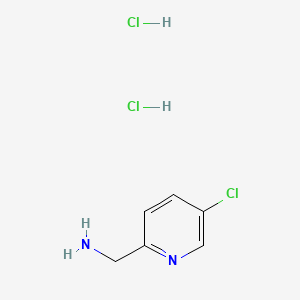
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
